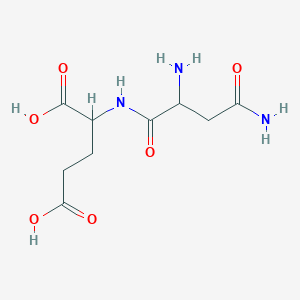

Asparagylglutamic acid

Description

Theoretical Frameworks for Dipeptide Investigation

The study of dipeptides like Asparagylglutamic acid relies heavily on theoretical and computational models to predict and understand their structure, stability, and interactions. These frameworks provide insights that are often difficult to obtain through experimental methods alone.

Quantum Mechanical (QM) Methods: High-level ab initio molecular orbital theory and Density Functional Theory (DFT) are powerful tools for analyzing the conformational landscape of dipeptides. researchgate.netsioc-journal.cn These methods are used to calculate potential energy surfaces (PES), which map the energy of the molecule as a function of its geometry, particularly the Ramachandran angles (φ, ψ). researchgate.net For a model dipeptide like alanine (B10760859) dipeptide, these calculations have been used to identify energetically favorable conformations and the pathways for their interconversion. researchgate.net Similar approaches can be applied to this compound to understand how the two acidic side chains influence its conformational preferences and intramolecular interactions.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: While QM methods are highly accurate, they are computationally expensive. MM force fields, such as CHARMM22, provide a faster, albeit more approximate, way to simulate the behavior of peptides in different environments. aip.org MD simulations use these force fields to model the dynamic motions of the dipeptide over time, revealing how it interacts with solvent molecules, such as water, and how it samples different conformations. aip.org This is crucial for understanding the behavior of this compound in a physiological context.

Solvation Models: The Reference Interaction Site Model (RISM) theory is an analytical statistical mechanical theory used to study the solvation structure of molecules. aip.org It can calculate thermodynamic properties like solvation free energy, enthalpy, and entropy, providing a detailed picture of how a dipeptide interacts with the surrounding solvent at an atomic level. aip.org For this compound, this would elucidate the role of its carboxyl groups in mediating interactions with water and ions. Studies on alanine dipeptide show that solvation is determined by a competition between intramolecular hydrogen bonds and intermolecular hydrogen bonds with the solvent. aip.org

Methodological Approaches in this compound Studies

The accurate detection, quantification, and structural elucidation of dipeptides in complex biological samples require sophisticated analytical techniques. The challenges include low concentrations, the presence of numerous isomers, and matrix interference.

Mass Spectrometry (MS) Coupled with Liquid Chromatography (LC) or Capillary Electrophoresis (CE): LC-MS/MS is a cornerstone technique for peptide analysis. nih.gov It separates dipeptides from a complex mixture, and the tandem mass spectrometer provides structural information through fragmentation patterns. However, many dipeptides yield limited spectral information, complicating their unambiguous identification. nih.gov A significant challenge is distinguishing between structural isomers (e.g., Asp-Glu and Glu-Asp), which have the same mass but different sequences. acs.org Capillary electrophoresis (CE) coupled with MS offers an alternative separation method that has shown excellent performance in separating such isomers. acs.org

Chemical Derivatization: To overcome issues of poor ionization or limited fragmentation in MS, chemical derivatization is often employed. Reagents like dansyl chloride or phenyl isocyanate react with the N-terminal amino group of the dipeptide. nih.govjst.go.jp This modification can improve chromatographic retention, enhance ionization efficiency, and direct fragmentation in the mass spectrometer, leading to more reliable identification and quantification. jst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of a pure compound, NMR spectroscopy is an indispensable tool. Techniques like 1H and 13C-NMR, along with 2D experiments (COSY, HSQC, HMBC), can confirm the connectivity of atoms and the stereochemistry of the molecule. nih.gov This would be the gold standard for confirming the synthesis and structure of an this compound standard.

Interactive Data Table: Methodological Approaches for Dipeptide Analysis

| Method | Principle | Application for this compound | Key Findings/Challenges |

| LC-MS/MS | Separates molecules based on physicochemical properties, followed by mass-to-charge ratio analysis and fragmentation for structural information. nih.gov | Quantification in biological fluids; identification in food samples. | Difficulty in distinguishing Asp-Glu from its isomer Glu-Asp. acs.org |

| CE-MS | Separates molecules based on their electrophoretic mobility in a capillary, coupled with mass spectrometry. acs.org | High-resolution separation of isomers. | Achieves excellent separation of structural isomers with opposite binding orders. acs.org |

| Chemical Derivatization | Covalent modification of the dipeptide (e.g., dansylation) to enhance analytical properties. nih.gov | Improved detection limits and structural confirmation in complex matrices. | Alters the molecule but enables more robust analysis. jst.go.jp |

| NMR Spectroscopy | Uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms and the molecule they are contained within. nih.gov | Absolute structure confirmation of synthesized standards. | Requires a pure sample and is less sensitive than MS for trace analysis. |

Research Gaps and Emerging Areas in this compound Biochemistry

Despite the robust methodologies available for dipeptide research, the specific study of this compound is still in its infancy. This presents both significant research gaps and exciting opportunities for future investigation.

Research Gaps:

Biological Function: The specific biological roles of this compound are largely unknown. While it is a product of protein digestion, any specific signaling or regulatory functions have yet to be elucidated.

Comprehensive Profiling: There is a lack of practical methods for the comprehensive analysis of all dipeptides in a given sample, which has limited the discovery of their existence and functions. jst.go.jp The unique properties of this compound (two acidic side chains) may require tailored analytical methods for its detection in complex biological matrices.

Isomer-Specific Roles: The functional differences between the two structural isomers, this compound (Asp-Glu) and Glutamylaspartic acid (Glu-Asp), have not been investigated. It is plausible they have distinct biological activities and metabolic fates.

Emerging Areas:

Biomarker Discovery: Small peptides are gaining attention as potential disease biomarkers. chromatographyonline.comnih.gov Future research could investigate whether levels of this compound in biological fluids like serum or urine correlate with specific metabolic disorders or diseases.

Functional Food Components: Dipeptides are being explored for their roles in personalized nutrition and as functional ingredients in foods. numberanalytics.com The taste profile and potential physiological functions of this compound could be an area of interest for the food science industry.

Biomedical Materials: Minimalistic dipeptides have shown a remarkable ability to self-assemble into ordered nanostructures like hydrogels. nih.govacs.org These peptide-based biomaterials are being investigated for applications in drug delivery, tissue engineering, and 3D cell culture. acs.org Investigating the self-assembly properties of this compound and its derivatives could lead to the development of novel, biocompatible materials.

Interactive Data Table: Research Gaps and Future Directions

| Category | Description | Potential Research Focus |

| Research Gap | Lack of knowledge on specific biological activities. | Investigate the role of Asp-Glu in cellular signaling pathways or as a neurotransmitter precursor. |

| Research Gap | Difficulty in isomer-specific analysis and function. acs.org | Develop advanced analytical methods to separate and quantify Asp-Glu and Glu-Asp independently and assess their individual biological effects. |

| Emerging Area | Role in personalized nutrition and functional foods. numberanalytics.com | Characterize the sensory properties (e.g., umami taste) and physiological impact of Asp-Glu as a food additive. |

| Emerging Area | Application in self-assembling biomaterials. nih.govacs.org | Explore the conditions under which Asp-Glu can form hydrogels and characterize their properties for potential use in drug delivery or tissue scaffolding. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-diamino-4-oxobutanoyl)amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-4(3-6(11)13)8(16)12-5(9(17)18)1-2-7(14)15/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFDPDVJAHQFSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Asparagylglutamic Acid

Enzymatic Synthesis Mechanisms of Asparagylglutamic Acid

The formation of this compound involves the creation of a peptide bond between the carboxyl group of asparagine and the amino group of glutamic acid, or vice versa. This process is a type of condensation reaction that, in biological systems, is catalyzed by enzymes and typically requires energy in the form of ATP.

Peptide Bond Formation Catalysis from Constituent Amino Acids

The synthesis of a peptide bond is a fundamental biochemical process. Generally, it involves the activation of a carboxyl group, often through the formation of an aminoacyl-adenylate intermediate, followed by a nucleophilic attack from the amino group of the second amino acid. This reaction results in the formation of a dipeptide and the release of water. nih.govmdpi.com While ribosomes are the primary sites of protein synthesis where such bonds are formed between a wide array of amino acids, the synthesis of short peptides can also be catalyzed by specific enzymes known as peptide synthetases. These enzymes, however, are highly specific to their substrates.

In the context of this compound, a hypothetical "this compound synthetase" would catalyze the following reaction:

L-Asparagine + L-Glutamic acid + ATP → L-Asparagyl-L-glutamic acid + AMP + Pyrophosphate

This reaction is analogous to the synthesis of asparagine from aspartate and glutamine, which is catalyzed by asparagine synthetase. asm.orgontosight.ai

Novel Enzyme Systems Involved in this compound Production

Research into novel enzyme systems for peptide synthesis is an active area. While no specific enzyme has been identified for the direct synthesis of this compound, studies on asparagine synthetases from various organisms provide insights into potentially related enzymatic capabilities. For instance, a novel asparagine synthetase, LsaAS-A, has been identified and shown to have good catalytic performance for L-asparagine synthesis. nih.govnih.gov

Furthermore, some enzymes exhibit relaxed substrate specificity. For example, the aspartyl-tRNA synthetase from Staphylococcus aureus has been shown to have a relaxed tRNA specificity, enabling it to participate in asparagine biosynthesis. nih.gov It is conceivable that a similar lack of stringent specificity in a related enzyme could potentially lead to the synthesis of this compound, although this remains speculative without direct experimental evidence.

Substrate Specificity and Kinetic Studies of this compound Synthetases

As there are no identified specific this compound synthetases, there are no direct substrate specificity or kinetic studies for such an enzyme. However, we can infer potential characteristics from studies on related enzymes like asparagine synthetase and other aminoacyl-tRNA synthetases.

Kinetic studies on enzymes such as L-asparaginase, which catalyzes the hydrolysis of asparagine, reveal important parameters like the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum. For example, L-asparaginase from Penicillium digitatum was found to have a Km value of 1 × 10⁻⁵ M. nih.gov A hypothetical this compound synthetase would be expected to have specific Km values for its substrates, L-asparagine and L-glutamic acid.

The substrate specificity of aminoacyl-tRNA synthetases is crucial for the fidelity of protein synthesis. Studies on ancestral aminoacyl-tRNA synthetases suggest an evolution of specificity over time. nih.gov Any enzyme responsible for this compound synthesis would need to specifically recognize both asparagine and glutamic acid to form the correct dipeptide.

Precursor Availability and Regulation in this compound Biosynthesis

The synthesis of this compound is fundamentally dependent on the cellular pools of its precursors, aspartate, glutamate (B1630785), and asparagine. The metabolic pathways that produce these amino acids are tightly regulated and interconnected with central carbon and nitrogen metabolism. asm.orgnih.gov

Aspartate and Glutamate Metabolic Interdependencies

Aspartate and glutamate are derived from intermediates of the citric acid cycle. nih.govresearchgate.net Glutamate is primarily synthesized from α-ketoglutarate, a key intermediate in the citric acid cycle, through reductive amination or transamination. wikipedia.org Aspartate is synthesized from oxaloacetate, another citric acid cycle intermediate, via transamination, often using glutamate as the amino group donor. researchgate.net

The biosynthesis of these two amino acids is interconnected, as the synthesis of aspartate often relies on the availability of glutamate. Their metabolism is regulated at multiple levels, including feedback inhibition of key enzymes and transcriptional regulation of the genes encoding these enzymes. wikipedia.organnualreviews.org The availability of these precursors directly influences the potential for the synthesis of this compound.

| Precursor | Metabolic Origin | Key Regulatory Points |

| Glutamate | α-ketoglutarate (Citric Acid Cycle) | Feedback inhibition of citrate (B86180) synthase by α-ketoglutarate; regulation of glutamate dehydrogenase and glutamine synthetase. wikipedia.org |

| Aspartate | Oxaloacetate (Citric Acid Cycle) | Availability of oxaloacetate and glutamate; regulation of aspartate aminotransferase. |

Asparagine Metabolic Flux and its Contribution

Asparagine is synthesized from aspartate in an ATP-dependent reaction catalyzed by asparagine synthetase, with glutamine typically serving as the nitrogen donor. asm.orgontosight.aioup.com The metabolic flux through the asparagine synthesis pathway is influenced by the availability of its precursors and the energy status of the cell.

Metabolic flux analysis in Chinese hamster ovary (CHO) cells has shown that asparagine can serve as a significant carbon source for the tricarboxylic acid (TCA) cycle, particularly under conditions of low glutamine. nih.gov This highlights the dynamic nature of asparagine metabolism and its integration with central energy pathways. The regulation of asparagine synthetase genes is complex and can be influenced by factors such as nitrogen and carbon availability. wikipedia.org An increased flux towards asparagine synthesis would, in turn, increase the substrate pool available for the potential synthesis of this compound.

Integrative Analysis of this compound within Cellular Metabolism

The metabolic pathways of asparagine and glutamic acid are intricately woven into the core fabric of cellular metabolism. These amino acids are not merely building blocks for proteins but also serve as critical links between nitrogen and carbon metabolism, participating in a complex network of synthesis, degradation, and energy-producing reactions. Their metabolic flux is tightly regulated to meet the cell's dynamic needs for biosynthesis, energy, and nitrogen balance.

Interconnections with Amino Acid Catabolism and Anabolism

The metabolism of asparagine and glutamic acid is fundamentally connected to the catabolism and anabolism of other amino acids, primarily through transamination reactions. Glutamate, in particular, occupies a central role in nitrogen flow within the cell.

Glutamate acts as a primary nitrogen donor and acceptor. dacollege.org Through the action of aminotransferases (also known as transaminases), the alpha-amino group of most amino acids can be transferred to α-ketoglutarate, a key intermediate of the citric acid cycle, to form glutamate. aabu.edu.jo This process is a crucial first step in the catabolism of many amino acids. aabu.edu.jo Conversely, glutamate can donate its amino group to various α-keto acids to synthesize other non-essential amino acids, making it a pivotal molecule in amino acid anabolism. creative-proteomics.com This reversible transfer of amino groups is essential for maintaining the cellular pool of free amino acids. aabu.edu.jo For example, alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) are two clinically important transaminases that catalyze the transfer of amino groups to pyruvate (B1213749) and oxaloacetate, respectively, using glutamate as the nitrogen donor. uobaghdad.edu.iq

Asparagine metabolism is also closely tied to this network. It is synthesized from aspartate in a reaction catalyzed by asparagine synthetase (AS). nih.gov This reaction requires a nitrogen donor, which is often the amide group of glutamine (a derivative of glutamate). youtube.com The catabolism of asparagine is primarily carried out by the enzyme asparaginase, which hydrolyzes asparagine back to aspartate and ammonia (B1221849). nih.govuobasrah.edu.iq The resulting aspartate can then re-enter the transamination network or be used in other metabolic pathways. In resting muscle, asparagine, aspartate, and glutamate are among the six amino acids that are actively metabolized, providing amino groups for the synthesis of other amino acids like alanine and glutamine. nih.gov

| Enzyme | Function | Metabolic Role |

| Aminotransferases (e.g., AST, ALT) | Catalyze the transfer of an amino group from an amino acid to an α-keto acid. aabu.edu.jo | Central to amino acid synthesis and degradation, linking amino acid pools. dacollege.org |

| Glutamate Dehydrogenase (GDH) | Catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. aabu.edu.jo | Key link between amino acid and nitrogen metabolism (urea cycle). libretexts.org |

| Asparagine Synthetase (AS) | Synthesizes asparagine from aspartate and a nitrogen donor (often glutamine). nih.gov | Anabolism of asparagine. |

| Asparaginase | Hydrolyzes asparagine to aspartate and ammonia. nih.govuobasrah.edu.iq | Catabolism of asparagine. |

| Glutamine Synthetase (GS) | Synthesizes glutamine from glutamate and ammonia. dacollege.orgnih.gov | Ammonia detoxification and synthesis of a major nitrogen carrier. dacollege.org |

Linkages to Central Carbon and Nitrogen Metabolic Networks

Asparagine and glutamate metabolism are directly linked to the central carbon and nitrogen metabolic networks, namely the tricarboxylic acid (TCA) cycle and the urea (B33335) cycle. These connections underscore their importance in cellular energy status and nitrogen waste disposal.

Central Carbon Metabolism: The carbon skeletons of both glutamate and aspartate (the immediate precursor of asparagine) are derived from intermediates of the TCA cycle. nih.gov

Glutamate is synthesized from α-ketoglutarate via transamination or the action of glutamate dehydrogenase. creative-proteomics.comyoutube.com

Aspartate is formed from oxaloacetate through a transamination reaction catalyzed by aspartate aminotransferase. creative-proteomics.comyoutube.com

This direct link means that the synthesis of these amino acids is closely integrated with the cell's energy-generating pathways. nih.gov Conversely, during catabolism, their carbon skeletons are converted back into these TCA cycle intermediates, a process known as anaplerosis, which replenishes the cycle's intermediates. nih.gov This is particularly crucial in rapidly proliferating cells or under conditions where TCA cycle intermediates are withdrawn for biosynthesis. nih.gov Studies using 13C metabolic flux analysis have shown that glucose is the primary carbon source for the TCA cycle, with glutamine and asparagine serving as important secondary sources, especially when other nutrients are limited. nih.gov

Nitrogen Metabolic Networks: Glutamate and aspartate are central to the process of collecting and eliminating excess nitrogen from the body via the urea cycle, which primarily occurs in the liver. caldic.com

The oxidative deamination of glutamate by glutamate dehydrogenase in the liver mitochondria releases free ammonia (NH4+). aabu.edu.jo This ammonia is a primary substrate for the urea cycle, entering the cycle by reacting with bicarbonate to form carbamoyl (B1232498) phosphate (B84403). aabu.edu.jo

Aspartate , formed from the transamination of oxaloacetate, serves as the donor of the second nitrogen atom in the urea molecule. uobaghdad.edu.iq It condenses with citrulline to form argininosuccinate (B1211890) in a key step of the cycle. uobaghdad.edu.iqcaldic.com

Therefore, the metabolism of glutamate and aspartate provides both of the nitrogen atoms that are ultimately excreted as urea, highlighting their indispensable role in preventing the toxic accumulation of ammonia. libretexts.org

| Metabolite | Link to Central Metabolism | Function |

| Glutamate | Synthesized from/catabolized to the TCA cycle intermediate α-ketoglutarate . youtube.com | Collects nitrogen from other amino acids; provides ammonia for the urea cycle via oxidative deamination. aabu.edu.jo |

| Aspartate | Synthesized from/catabolized to the TCA cycle intermediate oxaloacetate . youtube.com | Precursor for asparagine; donates the second nitrogen atom to the urea cycle. uobaghdad.edu.iqcaldic.com |

| Asparagine | Synthesized from aspartate, which is derived from oxaloacetate. nih.govyoutube.com | Serves as a nitrogen storage and transport molecule; its catabolism provides aspartate for the urea cycle. nih.gov |

Regulatory Mechanisms Governing this compound Metabolic Flux

The flow of metabolites through the asparagine and glutamate pathways, known as metabolic flux, is meticulously regulated to match cellular supply with demand. frontiersin.org This control is exerted through several mechanisms, including allosteric enzyme regulation and changes in gene expression.

Allosteric Regulation: Enzymes at key branch points in metabolic pathways are often subject to allosteric control, where the binding of a metabolite to a site other than the active site modulates the enzyme's activity. In the aspartate-derived amino acid pathway in plants, for example, several enzymes are regulated by feedback inhibition from the end-products of the pathway, such as lysine (B10760008) and threonine. embopress.org This allows the cell to quickly reduce the metabolic flux towards a specific amino acid when its concentration is sufficiently high, preventing wasteful overproduction. embopress.org These complex allosteric interactions, including inhibition and activation, ensure that the distribution of carbon flux from aspartate is appropriately balanced between competing branches. embopress.org

Gene Expression Regulation: The amount of an enzyme present in the cell is a primary determinant of the potential flux through a given pathway. The expression of genes encoding metabolic enzymes is often regulated by the availability of nutrients. For instance, the expression of the asparagine synthetase (ASN1) gene in Arabidopsis thaliana is under the metabolic control of the cellular nitrogen-to-carbon ratio. nih.gov When nitrogen is abundant relative to carbon (as in dark-grown plants), ASN1 mRNA levels are high, promoting the synthesis of asparagine, which serves as a key molecule for nitrogen storage and transport. nih.gov Conversely, when carbon is abundant (e.g., high sucrose (B13894) levels), the expression of ASN1 is repressed. nih.gov This transcriptional regulation ensures that the cell channels nitrogen into storage forms only when carbon resources for growth are limited.

The concept of the Flux Control Coefficient helps to quantify the degree of control an enzyme exerts over the flux of a pathway. libretexts.org Studies combining experimental data with computational modeling have shown that enzymes traditionally thought to be major regulatory points may have low flux control coefficients under certain conditions, while other enzymes emerge as critical control points. libretexts.org This systemic view is crucial for understanding how metabolic flux is dynamically controlled across the entire network in response to changing cellular states. sciepublish.com

Degradation and Turnover Dynamics of Asparagylglutamic Acid

Enzymatic Hydrolysis of Asparagylglutamic Acid

The enzymatic cleavage of the peptide bond between asparagine and glutamic acid in the dipeptide this compound is a critical aspect of its biological turnover. This process is mediated by a class of enzymes known as peptidases.

Identification and Characterization of this compound-Specific Peptidases

Extensive searches of scientific literature and enzyme databases, including MEROPS, have not revealed peptidases that are specifically designated for the hydrolysis of the this compound dipeptide. researchgate.netnih.govresearchgate.netencyclopedia.pub However, several classes of peptidases exhibit broader specificities that may encompass the cleavage of the Asn-Glu bond.

Dipeptidases are enzymes that hydrolyze dipeptides into their constituent amino acids and are found in various organisms. nih.govasm.org For instance, a dipeptidase from Lactobacillus helveticus was found to hydrolyze a range of dipeptides but, notably, did not act on those containing glutamic acid or aspartic acid. asm.org Conversely, Dipeptidase E (EC 3.4.13.21) is specific for dipeptides with an N-terminal aspartate residue (Asp-Xaa) but does not cleave peptides with N-terminal asparagine. qmul.ac.uk

Other peptidases with related specificities include Dipeptidyl Peptidase 11 from the bacterium Porphyromonas gingivalis, which cleaves peptides that have aspartic acid or glutamic acid at the penultimate N-terminal position, but not asparagine or glutamine. nih.govsemanticscholar.org Human renal dipeptidase and its homologue Sco3058 from Streptomyces coelicolor demonstrate broad substrate specificity. Sco3058 can hydrolyze a wide array of dipeptides, showing a preference for those with a C-terminal L-aspartate, though specific data on L-Asn-L-Glu is not available. nih.gov

While these enzymes act on related substrates, the absence of research identifying a peptidase with a clear specificity for this compound suggests this is an area requiring further investigation.

Mechanistic Studies of this compound Peptidase Activity

Given the lack of identified specific peptidases for this compound, mechanistic studies are based on related enzymes. Peptidases are broadly classified based on the chemical nature of their active site and mechanism of catalysis. encyclopedia.pubebi.ac.uk The primary catalytic types include serine, cysteine, aspartic, glutamic, and metallo-peptidases. ebi.ac.uksanger.ac.uk

For example, aspartic proteases utilize two conserved aspartate residues in their active site to activate a water molecule, which then acts as a nucleophile to attack the peptide bond. libretexts.org Glutamic peptidases employ a similar mechanism involving a catalytic dyad of glutamic acid and glutamine. asm.org Metallopeptidases, such as human renal dipeptidase, utilize one or two metal ions, typically zinc, to activate a water molecule for catalysis. nih.govlibretexts.org The specific mechanism for the hydrolysis of this compound would depend on the class of peptidase involved.

Factors Influencing Enzymatic Degradation Rates

The rate of enzymatic degradation of peptides is influenced by a multitude of factors, including:

pH and Temperature: All enzymes have an optimal pH and temperature range for activity. Deviations from these optima can lead to reduced activity or denaturation of the enzyme. pearson.com

Substrate Specificity: The affinity of the enzyme for the substrate, determined by the amino acid sequence, is a key determinant of the reaction rate. The nature of the amino acids at and around the cleavage site (the P1 and P1' positions) is crucial. expasy.org

Enzyme and Substrate Concentration: The rate of reaction generally increases with enzyme and substrate concentration until the enzyme becomes saturated with the substrate.

Presence of Inhibitors or Activators: Various molecules can inhibit or enhance the activity of peptidases. For instance, metallopeptidases are often inhibited by chelating agents that remove the essential metal ion. researchgate.net

Non-Enzymatic Degradation Pathways of this compound

This compound is susceptible to spontaneous, non-enzymatic degradation, a process that primarily involves the asparagine residue. This degradation can alter the structure and potential function of peptides and proteins in which this sequence is present.

Investigation of Deamidation Processes and Isomerization (e.g., Asparaginyl Residues)

The most significant non-enzymatic degradation pathway for peptides containing asparagine is deamidation, which often leads to isomerization. nih.govebi.ac.uk This process occurs under physiological conditions and involves the formation of a five-membered ring structure called a succinimide (B58015) (or cyclic imide) intermediate. ebi.ac.ukresearchgate.net

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the peptide bond following the asparagine (in this case, the peptide bond nitrogen of glutamic acid) on the carbonyl carbon of the asparagine side chain. ebi.ac.uk This intramolecular rearrangement results in the formation of the succinimide intermediate and the release of ammonia (B1221849).

The succinimide intermediate is relatively unstable and can be hydrolyzed at two different positions, leading to two main products:

Aspartyl residue: Hydrolysis at the α-carbonyl group results in the formation of a normal aspartic acid residue.

Isoaspartyl residue: Hydrolysis at the β-carbonyl group leads to the formation of an isoaspartic acid residue, which contains a β-peptide bond in the peptide backbone. ebi.ac.uk

The formation of isoaspartate is often the major product, with the ratio of isoaspartate to aspartate formation being approximately 3:1. nih.gov

This deamidation and isomerization process is influenced by several factors:

pH: The rate of succinimide formation is significantly dependent on pH, with increased rates observed at neutral to alkaline pH. researchgate.net At acidic pH, direct hydrolysis of the asparagine side chain amide can occur, leading primarily to the formation of the aspartyl product without a succinimide intermediate. researchgate.net

Temperature: Higher temperatures accelerate the rate of deamidation. acs.org

Flanking Amino Acid Residues: The amino acid C-terminal to the asparagine residue has a profound effect on the rate of deamidation. Small, flexible residues like glycine (B1666218) allow for greater accessibility to the asparagine side chain, thus increasing the rate of succinimide formation. The presence of glutamic acid C-terminal to asparagine, as in this compound, will influence the rate of this reaction.

| Factor | Influence on Deamidation/Isomerization |

| pH | Increased rates at neutral to alkaline pH. |

| Temperature | Higher temperatures increase the reaction rate. |

| Flanking Residues | Small, flexible C-terminal residues accelerate the reaction. |

Susceptibility to Other Chemical Modifications

Besides deamidation and isomerization, the amino acid residues in this compound can be susceptible to other chemical modifications, though these are generally less common under physiological conditions.

Oxidation: The side chains of both asparagine and glutamic acid are generally resistant to oxidation compared to residues like methionine, cysteine, tryptophan, and histidine. However, under conditions of high oxidative stress, modification is possible.

Racemization: The process of isomerization via the succinimide intermediate can also be accompanied by racemization at the α-carbon of the asparagine residue, leading to the formation of D-aspartyl and D-isoaspartyl residues.

Cleavage: Spontaneous peptide bond cleavage can occur C-terminal to asparagine residues. This process also proceeds through a succinimide intermediate. semanticscholar.org In concentrated sulfuric acid, the peptide bond of dipeptides is generally unstable and undergoes hydrolysis. nih.gov

Environmental and Intracellular Factors Modulating Stability

The stability of this compound is not absolute and is influenced by a variety of environmental and intracellular factors. These factors can lead to the degradation of the dipeptide, primarily through the deamidation of the asparagine residue, altering its structure and function. wikipedia.org This process involves the conversion of the asparagine's side chain amide group into a carboxylic acid, resulting in the formation of aspartic acid or isoaspartic acid. wikipedia.orgresearchgate.net

Environmental Factors

Key environmental factors that modulate the stability of peptides like this compound include pH and temperature. The interplay of these factors significantly dictates the rate of spontaneous degradation.

pH: The pH of the surrounding medium is a critical determinant of this compound stability. The deamidation of asparagine is a pH-dependent process. ru.nl Generally, the reaction is catalyzed by both acidic and basic conditions. encyclopedia.pub Under neutral and basic conditions (pH > 7), the deamidation process is base-catalyzed. tandfonline.com Conversely, at acidic pH values (pH 1-3), acid-catalyzed hydrolysis of the peptide backbone can occur. encyclopedia.pub Studies on peptides have shown that deamidation rates increase at elevated pH (>10). wikipedia.org The stability of glutamic acid-linked peptides has also been shown to be pH-dependent, with instability observed under conditions used for radiolabeling at pH 4.0. acs.org

Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including deamidation. wikipedia.org For instance, studies on various peptides and proteins have consistently shown that higher temperatures increase the rate of asparagine deamidation. encyclopedia.pubbac-lac.gc.ca The thermal stability of dipeptides is also influenced by their solid-state structure, with a greater number of hydrogen bonds correlating with higher thermal stability. bac-lac.gc.ca The degradation of some peptides is significantly accelerated at higher temperatures, such as 100°C. acs.org

The following table summarizes the impact of key environmental factors on the stability of asparagine-containing peptides, which is relevant to this compound.

| Factor | Condition | Effect on Stability | Primary Degradation Pathway | Reference |

| pH | Acidic (e.g., pH 1-3) | Decreased | Acid-catalyzed hydrolysis | encyclopedia.pub |

| Neutral to Alkaline (e.g., pH > 7) | Decreased | Base-catalyzed deamidation | wikipedia.orgtandfonline.com | |

| Temperature | Elevated (e.g., >37°C) | Decreased | Increased rate of deamidation and hydrolysis | wikipedia.orgbac-lac.gc.ca |

Intracellular Factors

Within the cellular environment, the stability and turnover of this compound are governed by a complex interplay of enzymatic activity, the inherent stability of the dipeptide sequence, and the surrounding intracellular milieu.

Enzymatic Degradation: The primary mechanism for the turnover of dipeptides within cells is enzymatic hydrolysis by peptidases. plos.org The intestinal peptide transporter PEPT-1 is responsible for the absorption of di- and tripeptides, after which they are subject to intracellular hydrolysis by peptidases. plos.org Various peptidases, such as dipeptidyl-peptidase IV (DP IV), are known to cleave dipeptide fragments from peptides. nih.gov The breakdown of proteins and peptides into their constituent amino acids is a fundamental process in cellular metabolism, as seen during the fermentation of black tea where proteins are broken down by peptidases. mdpi.com

Inherent Sequence Stability: The specific amino acid sequence of a dipeptide is a determinant of its intracellular stability. nih.govmuni.cz Studies have classified dipeptides as either "stabilizing" (Stb) or "destabilizing" (Dst), based on their correlation with protein half-life. tandfonline.comoup.com The nature of the amino acid adjacent to the asparagine residue significantly influences the rate of deamidation. tandfonline.comtandfonline.com For instance, the presence of a small, flexible residue like glycine C-terminal to asparagine can accelerate deamidation due to reduced steric hindrance. wikipedia.org

Intracellular Environment: The intracellular environment, including pH and the presence of specific molecules, can modulate peptide stability. The uptake and turnover of dipeptides are linked to the intracellular pool of amino acids and the function of transporters that can be influenced by intracellular pH homeostasis. plos.orgphysiology.org For example, the binding affinity of the bacterial sensor protein NOD2 for its ligand, a muramyl dipeptide, is pH-dependent, showing higher affinity at the slightly acidic pH found in phagosomes compared to the neutral pH of the cytosol. uzh.ch This indicates that compartmental pH can influence peptide interactions and subsequent processing.

The table below outlines the key intracellular factors affecting the turnover and stability of dipeptides like this compound.

| Factor | Description | Impact on this compound | Reference |

| Enzymatic Activity | Hydrolysis by intracellular peptidases. | Primary route for degradation and turnover into asparagine and glutamic acid. | plos.orgnih.gov |

| Sequence-Dependent Stability | The identity of the C-terminal amino acid (glutamic acid) influences the intrinsic rate of non-enzymatic degradation (deamidation). | The glutamic acid residue affects the rate of asparagine deamidation. | tandfonline.comtandfonline.com |

| Intracellular Milieu | Factors like compartmental pH and the concentration of other metabolites. | Can influence rates of enzymatic and non-enzymatic degradation and interactions with other cellular components. | plos.orguzh.ch |

Cellular Transport and Distribution of Asparagylglutamic Acid

Characterization of Asparagylglutamic Acid Transporter Systems

Direct identification and characterization of transporters specific to this compound are not available in current scientific literature. However, the transport of dipeptides is well-documented and attributed mainly to the Solute Carrier (SLC) family of transporters.

Identification of Putative Solute Carrier (SLC) Proteins and Other Transporters

The primary candidates for the transport of dipeptides like this compound belong to the SLC15 family, also known as the H+-coupled oligopeptide cotransporter family. guidetopharmacology.org This family includes four members in humans: PEPT1 (SLC15A1), PEPT2 (SLC15A2), PHT1 (SLC15A4), and PHT2 (SLC15A3). guidetopharmacology.org

PEPT1 (SLC15A1) : This is a low-affinity, high-capacity transporter primarily found in the small intestine, where it plays a crucial role in absorbing dietary di- and tripeptides. guidetopharmacology.orguniprot.org It is also expressed in the kidney, bile duct, and other tissues. guidetopharmacology.org

PEPT2 (SLC15A2) : In contrast to PEPT1, PEPT2 is a high-affinity, low-capacity transporter. ebi.ac.uk It is predominantly expressed in the kidneys for the reabsorption of peptides from the glomerular filtrate. ebi.ac.ukuniprot.org It is also found in the lungs, mammary glands, and the choroid plexus of the brain. ebi.ac.uk

PHT1 (SLC15A4) and PHT2 (SLC15A3) : These transporters have a more restricted expression pattern, primarily in immune cells, and have been shown to transport histidine and certain di- and tripeptides. guidetopharmacology.org

Another potential transporter is the recently characterized Major Facilitator Superfamily Domain-containing Protein 1 (MFSD1), which has been identified as a lysosomal dipeptide exporter. pnas.org Additionally, the gamma-glutamyl cycle, involving the enzyme gamma-glutamyl transpeptidase, has been implicated in the transport of amino acids and could potentially play a role in the transport of dipeptides in certain tissues. nih.gov

Unidirectional and Bidirectional Transport Mechanisms

The transport of dipeptides by members of the SLC15 family is an active process, typically coupled to the electrochemical proton gradient across the cell membrane. uniprot.orguniprot.org This results in a unidirectional influx of peptides into the cell. The process is electrogenic, meaning it involves the net movement of positive charge across the membrane. uniprot.org

In contrast, some transport processes can be bidirectional. For instance, after the inhibition of gamma-glutamyl transpeptidase, a slower, non-active, bidirectional transport of glycine (B1666218), mediated by passive diffusion, has been observed in Caco-2 cells. nih.gov

Substrate Affinity and Selectivity of this compound Transporters

The substrate specificity of PEPT1 and PEPT2 is broad, accommodating over 400 different dipeptides and 8000 tripeptides. ebi.ac.uk These transporters recognize a wide range of di- and tripeptides, including those with charged side chains. For example, PEPT2 is known to transport both neutral and anionic dipeptides. uniprot.org Given that this compound is composed of two acidic amino acids, it is plausible that it could be a substrate for these transporters.

The affinity of these transporters varies. PEPT1, being a low-affinity transporter, has a Michaelis constant (Km) in the millimolar range, suitable for the high concentrations of peptides found in the gut after a meal. PEPT2, on the other hand, has a much higher affinity with a Km in the micromolar range, allowing it to efficiently reabsorb the low concentrations of peptides present in the renal filtrate. ebi.ac.uk

The recently identified lysosomal transporter MFSD1 exhibits high selectivity for dipeptides containing positively charged residues like lysine (B10760008) or arginine and does not transport dipeptides with a net negative charge. pnas.org Therefore, it is unlikely to be a primary transporter for this compound.

Subcellular Localization and Compartmentalization Studies of this compound

Specific studies on the subcellular localization of this compound are not available. However, the localization of its potential transporters provides clues to where it might be found within the cell.

Plasma Membrane : PEPT1 and PEPT2 are primarily located on the apical membrane of epithelial cells in the intestine and kidney, respectively, facilitating the uptake of peptides from the extracellular environment. guidetopharmacology.orgebi.ac.uk

Lysosomes : The transporter MFSD1 is localized to the lysosomal membrane, where it exports dipeptides from the lysosome into the cytoplasm. pnas.org This suggests that dipeptides, potentially including this compound if it were to enter the lysosome, could be found in the lysosomal lumen before being transported out.

Computational methods for predicting the subcellular localization of proteins based on their dipeptide composition have been developed. nih.govnih.govpitt.eduscispace.comoup.com These tools are used to predict the location of proteins, not the dipeptides themselves, but highlight the importance of dipeptide composition in cellular organization.

Regulation of this compound Transport Activity

While the regulation of this compound transport has not been specifically studied, the regulation of dipeptide transporters, particularly PEPT1, is an active area of research. ontosight.ai The transport activity can be regulated at multiple levels, including transcriptional, translational, and post-translational modifications, as well as by various signaling pathways. ontosight.ai

Several factors are known to influence dipeptide transporter activity:

Substrate Induction : In some organisms, like Saccharomyces cerevisiae, the presence of amino acids in the micromolar range can induce dipeptide transport activity. nih.govasm.orgcapes.gov.br

Hormonal Regulation : Hormones can also modulate transporter function. For instance, insulin (B600854) and growth hormone have been shown to upregulate the function of PepT1 in Caco-2 cells, a model for the human small intestine. wjgnet.com

Pathophysiological Conditions : Conditions such as anoxia/reoxygenation injury have been shown to downregulate the biological functions of PepT1, an effect that can be counteracted by treatment with growth hormone. wjgnet.com

Table 1: General Characteristics of Putative Dipeptide Transporters

| Transporter | SLC Family | Location | Affinity | Substrate Examples |

| PEPT1 | SLC15A1 | Small intestine, kidney | Low | Broad range of di- and tripeptides |

| PEPT2 | SLC15A2 | Kidney, brain, lungs | High | Broad range of di- and tripeptides |

| PHT1 | SLC15A4 | Immune cells | - | Histidine, certain dipeptides |

| PHT2 | SLC15A3 | Immune cells | - | Histidine, certain dipeptides |

| MFSD1 | - | Lysosomes | High | Positively charged dipeptides |

Biological Roles and Functional Significance of Asparagylglutamic Acid

Contribution to Neurological Processes

The nervous system relies on a delicate balance of excitatory and inhibitory signals for proper function. Glutamate (B1630785) and aspartate are the major excitatory neurotransmitters, and as such, any molecule that influences their availability or action, such as asparagylglutamic acid, is of significant interest in neuroscience. merckmanuals.comnih.gov

While research on this compound itself is limited, the closely related and abundant dipeptide N-acetylaspartylglutamate (NAAG) provides a strong model for its potential functions. nih.gov One of the key roles proposed for NAAG is to serve as a precursor for the synaptic pool of glutamate. nih.gov Following its release from neurons, NAAG can be hydrolyzed by enzymes in the synaptic cleft, yielding N-acetylaspartate (NAA) and glutamate. This process suggests a mechanism for delivering glutamate to its receptors. nih.gov

By analogy, this compound could function as a direct precursor to both glutamate and aspartate, two of the most critical excitatory neurotransmitters in the CNS. nih.govmerckmanuals.com Upon enzymatic cleavage, it would release these amino acids into the extracellular space, thereby contributing to the neurotransmitter pool available for synaptic transmission. Glutamate is the most abundant free amino acid in the brain and is stored in synaptic vesicles before its release. nih.gov Both glutamate and aspartate are present in high concentrations in the CNS and are released in a calcium-dependent manner upon neuronal stimulation. nih.gov

Furthermore, some amino acids and their derivatives can act as neuromodulators, subtly influencing the activity of other neurotransmitter systems. For example, the dipeptide NAAG is a highly selective agonist for the metabotropic glutamate receptor type 3 (mGluR3), through which it can inhibit the release of other neurotransmitters like GABA. nih.gov This suggests that this compound could potentially act as a neuromodulator itself, either by interacting directly with specific receptors or by altering the local concentrations of its constituent amino acids.

| Compound | Role in Neurotransmission |

| Glutamate | The major excitatory neurotransmitter in the CNS. nih.govwikipedia.org |

| Aspartate | An excitatory neurotransmitter that acts on NMDA receptors. nih.govmerckmanuals.comresearchgate.net |

| N-Acetylaspartylglutamate (NAAG) | A peptide neurotransmitter and precursor for synaptic glutamate. nih.gov |

Neuronal excitability, the propensity of a neuron to fire an action potential, is tightly regulated and fundamental to all nervous system functions. Glutamate and aspartate are the principal drivers of neuronal excitation. merckmanuals.comnih.gov An excess of glutamate, for instance, can lead to hyperexcitability and, in extreme cases, excitotoxicity—a process where nerve cells are damaged or killed by excessive stimulation. nih.gov

The influence of this compound on neuronal excitability would be mediated by the release of its components, glutamate and aspartate.

Glutamate exerts its effects by binding to several types of receptors, primarily the ionotropic AMPA and NMDA receptors, and the G-protein coupled metabotropic glutamate receptors (mGluRs). wikipedia.orgmdpi.com Activation of AMPA receptors leads to a rapid influx of sodium ions, causing immediate depolarization of the neuron. nih.gov

NMDA receptors are unique in that their activation requires both glutamate binding and membrane depolarization to relieve a magnesium ion block. uth.edu This property allows them to act as coincidence detectors, playing a crucial role in synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govimrpress.com

Aspartate also functions as an excitatory neurotransmitter, primarily by activating NMDA receptors, though with less affinity for AMPA receptors compared to glutamate. nih.govresearchgate.net

Therefore, by serving as a source of both glutamate and aspartate, this compound could significantly influence synaptic function. Its regulated breakdown could fine-tune the level of neuronal excitation and contribute to synaptic plasticity. Perturbations in the systems that control extracellular glutamate levels, such as excitatory amino acid transporters (EAATs), can lead to aberrant neuronal excitability and seizures, highlighting the importance of tightly regulating these excitatory signals. biorxiv.orgnih.gov

Potential Role as a Neurotransmitter Precursor or Modulator

Participation in Cellular Signaling Pathways

Cellular communication relies on signaling pathways that translate external stimuli into intracellular responses. These pathways involve receptors, second messengers, and cascades of protein interactions that ultimately alter cell function.

The biological effects of this compound would be initiated by the interaction of its constituent parts with specific cell surface receptors. As discussed, glutamate and aspartate bind to a family of glutamate receptors. wikipedia.org

Ionotropic Receptors (AMPA, NMDA, Kainate): These are ligand-gated ion channels. Upon binding glutamate, they open to allow ion flow (Na+, Ca2+), leading to rapid changes in the neuron's membrane potential. mdpi.com The influx of calcium through NMDA receptors is particularly important as Ca2+ acts as a critical second messenger, activating numerous downstream enzymes like protein kinases. cusabio.com

Metabotropic Receptors (mGluRs): These are G-protein-coupled receptors that trigger slower, more modulatory intracellular signaling cascades. mdpi.com For example, the activation of mGluR3 by NAAG leads to a reduction in cyclic AMP (cAMP) levels and a decrease in calcium conductance. nih.gov Activation of other mGluRs can trigger the phospholipase C (PLC) pathway, leading to the generation of second messengers that modulate cell excitability and synaptic transmission. cusabio.com

Given that the related peptide NAAG has high specificity for mGluR3, it is plausible that this compound could also interact with specific receptors, initiating its own unique downstream signaling cascades. Such interactions would allow it to modulate cellular activity in ways distinct from the simple release of its amino acid components.

Intracellular communication is a complex network of signaling pathways that must be precisely coordinated. pressbooks.pubmicrobialcell.com Signaling molecules can trigger cascades of post-translational modifications, such as phosphorylation, which act as molecular switches to activate or inactivate proteins. pressbooks.pubnih.gov

The signaling initiated by glutamate receptor activation profoundly impacts these intracellular networks. Calcium influx through NMDA receptors, for example, activates Ca2+/calmodulin-dependent protein kinases (CaMKs), which then phosphorylate a wide range of target proteins, altering gene expression and synaptic strength. cusabio.com Similarly, mGluR-activated pathways can modulate other signaling systems, creating a complex web of cross-talk that allows for the fine-tuning of cellular responses. nih.gov

This compound, either directly or through its metabolites, could serve as a modulator of these networks. By influencing the activation state of key receptors, it could shift the balance of intracellular signaling, affecting processes from immediate changes in excitability to long-term alterations in gene expression and cellular structure.

Receptor-Mediated Interactions and Downstream Cascades

Role in Stress Response and Adaptive Mechanisms (Analogous to Aspartate)

Organisms have evolved complex mechanisms to respond and adapt to various forms of stress, including metabolic, oxidative, and environmental stress. Amino acids and their derivatives often play central roles in these adaptive responses. mdpi.comnih.gov

Research in neonatal chicks has shown that central administration of L-aspartate can attenuate behavioral stress responses induced by social isolation. researchgate.netnih.gov This suggests a role for aspartate in modulating the physiological and behavioral reactions to acute stressors. In plants, aspartate is a key metabolite involved in acclimation to a wide range of environmental stresses. mdpi.comnih.gov

By analogy to aspartate, this compound could participate in the cellular stress response. Its breakdown could provide aspartate to fuel pathways that mitigate stress. For instance, aspartate is a key component of the malate-aspartate shuttle, a crucial system for transferring reducing equivalents into the mitochondria to support ATP production, which is vital during periods of high metabolic demand or stress. mdpi.com Furthermore, some cellular stress responses involve the induction of specific genes, such as those for chaperone proteins that help refold proteins damaged by stress. elifesciences.orgnih.gov The signaling pathways initiated by glutamate and aspartate could potentially influence the expression of these protective genes. For example, chronic stress has been shown to alter the function of NMDA receptors, indicating a link between the glutamatergic system and long-term adaptation to stress. frontiersin.org

Contribution to Macro-Biomolecule Assembly and Stability

This compound, a dipeptide composed of aspartic acid and glutamic acid, contains residues that are pivotal in the architecture and stabilization of large biological molecules. The individual acidic side chains of these amino acids play significant roles in dictating the folding and assembly of proteins and their interactions with other macromolecules like nucleic acids.

Influence on Protein Structure and Function

The primary sequence of amino acids in a polypeptide chain is the fundamental determinant of its final three-dimensional structure, which is essential for its biological function. nih.gov The side chains (R-groups) of the amino acids interact with each other to fold the protein into its specific shape. nih.gov Aspartic acid and glutamic acid are characterized by their acidic side chains, which contain carboxyl groups. At physiological pH, these groups are typically deprotonated, conferring a negative charge.

These negatively charged residues are instrumental in stabilizing the tertiary and quaternary structures of proteins through several types of non-covalent interactions: gatech.edu

Ionic Bonds (Salt Bridges): The negatively charged carboxylate groups of aspartic acid and glutamic acid can form strong electrostatic interactions with the positively charged side chains of basic amino acids such as lysine (B10760008) and arginine. chemguide.co.uk These interactions, known as ionic bonds or salt bridges, create powerful links between different parts of a polypeptide chain or between different subunits in a multi-protein complex, significantly stabilizing the folded structure. nih.govgatech.edu

Hydrogen Bonds: The carboxyl groups of these amino acids can act as hydrogen bond acceptors, interacting with hydrogen bond donors from other amino acid side chains or the polypeptide backbone. wou.edu These bonds, while weaker than ionic bonds, are numerous within a protein and collectively contribute to the stability of secondary structures like alpha-helices and beta-sheets. wou.edu

Hydrophilic Interactions: As polar, charged amino acids, aspartate and glutamate are hydrophilic ('water-loving'). jpt.com Consequently, they are often found on the surface of globular proteins, where they can interact with the surrounding aqueous environment, which helps to keep the protein soluble and stable in the cell. jpt.com Their positioning on the exterior can also be critical for the protein's function, particularly for enzymes or receptors that need to interact with water-soluble substrates or ligands.

A specific research finding highlights the role of glutamic acid in the assembly of amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. In the Aβ(16–22) peptide fragment, the assembly into stable fibers is stabilized by electrostatic pairing between the negatively charged glutamic acid and positively charged lysine residues on adjacent strands. nih.gov This demonstrates a critical role for this acidic amino acid in the formation of highly ordered macromolecular assemblies. nih.gov

Table 1: Interactions Involving Aspartic and Glutamic Acid in Proteins

| Interaction Type | Participating Groups | Role in Protein Structure |

| Ionic Bonds | Negatively charged carboxylate (COO⁻) of Asp/Glu and positively charged amino groups (e.g., NH₃⁺ of Lysine). chemguide.co.uk | Strongly anchors different regions of the polypeptide, stabilizing tertiary and quaternary structure. nih.govgatech.edu |

| Hydrogen Bonds | Carboxyl group oxygen (acceptor) and hydrogen from other side chains or backbone (donor). wou.edu | Contributes to the stability of secondary and tertiary structures. wou.edu |

| Hydrophilic Interactions | Charged side chain and polar water molecules. jpt.com | Promotes protein solubility and positions the protein correctly within the aqueous cellular environment. jpt.com |

Interaction with Nucleic Acids

The interactions between proteins and nucleic acids (DNA and RNA) are fundamental to cellular processes such as DNA replication, transcription, and translation. nih.gov The amino acid residues in nucleic acid-binding proteins engage with the nucleic acids in specific or non-specific manners. nih.gov The negatively charged side chains of aspartic acid and glutamic acid are important contributors to the specificity and stability of these interactions.

Their role can be multifaceted:

Electrostatic Repulsion: The sugar-phosphate backbone of DNA and RNA is strongly negatively charged due to the phosphate (B84403) groups. pressbooks.pub The negative charges on aspartate and glutamate residues can create electrostatic repulsion with this backbone. This repulsion can be crucial for orienting the protein correctly, ensuring that other, positively charged or polar, domains of the protein are positioned for optimal binding.

Chelation of Metal Ions: Divalent metal ions, such as Mg²⁺ or Zn²⁺, are often essential for the function of protein-nucleic acid complexes. The carboxylate side chains of aspartate and glutamate are excellent at coordinating these metal ions. The metal ion can then act as a bridge, simultaneously interacting with the protein and the nucleic acid's phosphate backbone, thereby stabilizing the complex.

Influence on Binding Specificity: The presence of acidic residues within a DNA-binding domain can help to "steer" the protein, preventing it from binding non-specifically to the phosphate backbone and promoting its interaction with the intended target sequence through other residues.

Table 2: Role of Aspartic and Glutamic Acid in Protein-Nucleic Acid Interactions

| Interaction Mechanism | Description | Functional Consequence |

| Electrostatic Interactions | Repulsion between the negatively charged amino acid side chain and the nucleic acid's phosphate backbone. pressbooks.pub | Orients the protein for specific binding and prevents non-specific interactions. |

| Metal Ion Coordination | The carboxylate groups bind divalent cations (e.g., Mg²⁺) which can bridge the protein to the nucleic acid. | Stabilizes the structure of the protein-nucleic acid complex. |

| Hydrogen Bonding Network | Formation of direct or water-mediated hydrogen bonds with nucleic acid bases or the sugar-phosphate backbone. | Contributes to the overall binding affinity and can play a role in sequence recognition. |

System-Specific Roles in Diverse Organisms (Non-Clinical)

While L-amino acids are the primary building blocks of proteins, their stereoisomers, D-amino acids, have been found to perform unique and crucial biological roles, particularly in microorganisms. frontiersin.org Bacteria, for instance, produce and release extracellular D-amino acids to regulate various cellular processes and interact with their environment. frontiersin.org

In various bacterial species, D-amino acids, including D-glutamic acid, are key components of the peptidoglycan cell wall, which is essential for bacterial survival. frontiersin.org Beyond this structural role, released D-amino acids serve as signaling molecules that can modulate the physiology of the entire bacterial community. Their functions include:

Regulation of Biofilm Integrity: Biofilms are structured communities of bacteria encased in a self-produced matrix. D-amino acids can trigger the disassembly of biofilms, allowing bacteria to disperse and colonize new locations.

Control of Spore Germination: In spore-forming bacteria, D-amino acids can influence the process of germination, ensuring that spores reactivate under favorable conditions.

Modulation of Host-Pathogen Interactions: Some bacteria have developed mechanisms to influence their host's immune system. For example, certain bacteria can release specific D-amino acids that activate sweet taste receptors in the respiratory tract. This activation inhibits the signaling of bitter taste receptors, which would normally trigger the release of antimicrobial peptides. By suppressing this innate immune response, the bacteria can minimize their own destruction and more effectively colonize the host. frontiersin.org

These examples show that amino acids like glutamic acid, in both L- and D-forms, have diverse and significant functions in non-human organisms, acting as structural components, signaling molecules, and modulators of complex ecological interactions. frontiersin.org

Advanced Structural Analysis and Spectroscopic Characterization of Asparagylglutamic Acid

Crystallographic and Electron Microscopy Approaches

X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline form. americanpharmaceuticalreview.comnih.gov The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal, producing a unique diffraction pattern. ethz.ch The analysis of this pattern allows for the calculation of the electron density distribution and, subsequently, the positions of the atoms in the crystal lattice. ethz.ch

While single-crystal XRD provides the most detailed structural information, powder X-ray diffraction (PXRD) is a valuable technique when only polycrystalline material is available. americanpharmaceuticalreview.com PXRD can be used to identify crystalline phases, assess purity, and study polymorphism. americanpharmaceuticalreview.commdpi.com For example, temperature-resolved PXRD has been used to study the thermal deformations of the crystal structures of L-aspartic acid and L-glutamic acid. mdpi.com These studies revealed that upon heating, the crystal structures undergo thermal expansion, with the extent of this expansion being related to the hydrogen bonding network within the crystal. mdpi.com

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large macromolecular complexes in a near-native state. crelux.com This method is particularly well-suited for studying membrane proteins, multi-domain proteins, and protein-nucleic acid complexes that are often difficult to crystallize. crelux.comcnio.es In cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structure, and then imaged using an electron microscope. crelux.com

While cryo-EM is typically used for large complexes, its application to smaller molecules is an area of active development. nih.gov For asparagylglutamic acid, cryo-EM would be most relevant for studying its structure when it is part of a larger protein or peptide complex. For example, cryo-EM has been used to determine the structures of the SARS-CoV-2 spike protein in complex with the ACE2 receptor and neutralizing antibodies, providing detailed insights into their interactions. plos.org Similarly, it has been used to elucidate the structure of the CBC-ALYREF complex, which is involved in mRNA export. elifesciences.org The ability of cryo-EM to visualize large, dynamic complexes makes it a powerful tool for understanding the biological context in which this compound may function. cnio.es

X-ray Diffraction for Crystalline Structure Elucidation

Computational Modeling and Simulation for Conformational Dynamics

Computational modeling and simulation have become indispensable tools for investigating the conformational dynamics of peptides like this compound. These methods provide a detailed view of the molecule's flexibility, exploring the vast landscape of possible shapes it can adopt in solution. Techniques such as molecular dynamics (MD) and Monte Carlo (MC) simulations, often enhanced with specialized sampling methods, allow researchers to map out the energetically favorable conformations and the transitions between them, offering insights that are often inaccessible through experimental means alone.

Molecular dynamics simulations, in particular, have been widely used to study peptides containing aspartic and glutamic acid. acs.orgmpg.de These simulations calculate the trajectory of every atom in the system over time by solving Newton's equations of motion. nih.gov The interactions between atoms are described by a set of parameters known as a force field. Several force fields, such as GROMOS, AMBER, and CHARMM, have been developed and refined to accurately model biomolecules. acs.orgnih.govnih.gov For instance, simulations of aspartate and glutamate-containing dipeptides have utilized force fields like GROMOS 54A7 with the SPC/E water model to represent the aqueous environment accurately. acs.org

The conformational landscape of a molecule can be visualized as a potential energy surface (PES), where the energy of the system is plotted as a function of its atomic coordinates. wikipedia.org The valleys or minima on this surface correspond to stable or metastable conformations, while the peaks represent energy barriers for transitioning between these states. nih.govrsc.org Computational methods aim to explore this landscape to identify the most probable conformations. nih.gov For complex and flexible molecules like this compound, the energy landscape can be rugged, with many local minima, a phenomenon sometimes described as a "frustrated" energy landscape. nih.govnih.gov

To overcome the challenge of getting "stuck" in a single energy minimum during a simulation and to ensure a broad sampling of conformations, enhanced sampling techniques are often employed. acs.org Methods like metadynamics and Hamiltonian replica exchange are used to accelerate the exploration of the conformational space, allowing the system to overcome high energy barriers and sample a wider range of structures. acs.orgnih.gov

Simulations of dipeptides containing Asp and Glu reveal a dynamic interplay of conformations influenced by factors like pH and the presence of ions. acs.orgmpg.de The protonation states of the acidic side chains and the terminal groups, which change with pH, significantly affect the peptide's charge and, consequently, its interactions and preferred shape. mpg.deacs.orgmdpi.com Constant pH molecular dynamics (CPHMD) is a specialized technique that allows the protonation states of residues to change dynamically during the simulation in response to the environment, providing a more realistic model of the peptide's behavior across a range of pH values. mpg.demdpi.com

The analysis of these simulations often focuses on the distribution of backbone dihedral angles (phi, ψ), which are visualized in a Ramachandran plot. pnas.org These plots reveal the populations of different secondary structure elements like α-helices and β-sheets. nih.gov For short peptides like this compound, these simulations typically show a dynamic equilibrium between several conformational states, including extended structures and various turns, rather than a single, rigid structure. nih.govpnas.org Intramolecular hydrogen bonds and salt bridges, where the negatively charged carboxylate groups interact with the positively charged amino terminus, play a crucial role in stabilizing specific folded conformations. nih.gov

The table below summarizes typical parameters and key findings from computational studies on dipeptides similar to this compound.

| Simulation Parameter | Typical Value/Method | Significance |

| Simulation Technique | Molecular Dynamics (MD) | Calculates atomic trajectories over time to reveal dynamic behavior. |

| Force Field | GROMOS, AMBER, CHARMM | Defines the potential energy and forces governing atomic interactions. acs.orgnih.govnih.gov |

| Solvent Model | Explicit (e.g., SPC/E, TIP3P) | Represents the aqueous environment, crucial for realistic dynamics. acs.orgreading.ac.uk |

| Enhanced Sampling | Metadynamics, Replica Exchange | Improves exploration of the conformational energy landscape. acs.orgnih.gov |

| pH Modeling | Constant pH MD (CPHMD) | Allows dynamic changes in protonation states for pH-dependent studies. mpg.demdpi.com |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration of the simulation, determining the timescale of observable events. acs.org |

The conformational dynamics of the Asp-Glu dipeptide have also been studied in the context of its interaction with other molecules, such as transporter proteins. acs.org Simulations show that the dipeptide can be quite flexible, adopting an extended conformation when interacting with binding site residues. acs.org This flexibility is a key aspect of its biological function, allowing it to adapt its shape to fit into specific binding pockets. acs.org

The table below outlines key conformational states and the interactions that stabilize them, as revealed by computational modeling.

| Conformational Feature | Description | Stabilizing Interactions |

| Extended Conformations | The peptide backbone is stretched out. | Favorable solvation and minimal steric clashes. |

| Turn-like Structures | The peptide backbone folds back on itself. | Intramolecular hydrogen bonds. |

| Compacted Structures | The side chains and termini are in close proximity. | Ionic contacts (salt bridges) between carboxylate groups and the amino terminus. nih.gov |

Advanced Analytical Methodologies for Asparagylglutamic Acid Quantification and Detection

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Asparagylglutamic acid, as it isolates the analyte from other structurally similar compounds and matrix interferences. Due to the polar nature of dipeptides and their constituent amino acids, specific chromatographic approaches are required for effective separation. myfoodresearch.com

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis of amino acids and peptides. myfoodresearch.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures to provide faster analysis times, superior resolution, and increased sensitivity compared to traditional HPLC systems. chromatographyonline.com

For compounds like this compound, which are polar and may exhibit poor retention on conventional reversed-phase columns, several strategies are employed. myfoodresearch.com One approach is the use of specialized reversed-phase columns, such as those with a C18 stationary phase modified to enhance retention of polar compounds. chromatographyonline.com Another common technique is Hydrophilic Interaction Liquid Chromatography (HILIC), where a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, which is effective for retaining and separating very polar analytes.

A study on the analysis of N-acetyl-aspartyl-glutamate (NAAG), a closely related peptide, in human cerebrospinal fluid utilized reversed-phase HPLC with dual-wavelength UV detection for quantification. nih.gov Another approach for analyzing 35 free amino acids in tea used a UPLC system coupled with a mass spectrometer, employing an amide-based column suitable for polar compounds. nih.gov The choice of mobile phase, often a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol), is critical for achieving optimal separation. chromatographyonline.comnih.gov

Table 1: Illustrative HPLC/UPLC Parameters for Amino Acid Analysis

| Parameter | HPLC | UPLC/UHPLC |

|---|---|---|

| Column | C18, 3-5 µm particle size | Sub-2 µm particle size (e.g., C18+, Amide) chromatographyonline.comnih.gov |

| Mobile Phase | Gradient of aqueous buffer and organic solvent chromatographyonline.com | Gradient of aqueous buffer (e.g., 0.2% formic acid) and acetonitrile nih.gov |

| Flow Rate | 0.8 - 1.5 mL/min chromatographyonline.com | 0.3 - 0.5 mL/min nih.gov |

| Detection | UV-Vis, Fluorescence (with derivatization) myfoodresearch.com | Mass Spectrometry (MS), UV-Vis aasm.orgnih.gov |

| Run Time | 15 - 30 minutes | < 10 minutes nih.govthermofisher.com |

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable only for volatile and thermally stable compounds. Amino acids and peptides like this compound are non-volatile due to their polar, zwitterionic nature at physiological pH. myfoodresearch.com Therefore, their analysis by GC requires a chemical modification step known as derivatization prior to injection into the GC system. researchgate.net

Derivatization transforms the polar functional groups (e.g., -COOH, -NH2) into less polar, more volatile, and more thermally stable derivatives. jfda-online.com This process typically involves replacing active hydrogens with nonpolar moieties. Common derivatization reactions include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. MTBSTFA derivatives are noted for being more stable and less sensitive to moisture.

Acylation: This involves reacting the analyte with an acylating agent, such as an acid anhydride (B1165640) (e.g., pentafluoropropionic anhydride), to form an acyl derivative. nih.govresearchgate.net

Esterification: Carboxylic acid groups are converted to esters, often using an alcohol in the presence of an acid catalyst. This is frequently combined with acylation to derivatize both the carboxyl and amino groups. nih.gov